1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a benzimidazole moiety, an azetidine ring, and an o-tolyloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Core: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative to form the benzimidazole ring.
Azetidine Ring Formation: Introduction of the azetidine ring through cyclization reactions involving suitable precursors.
Ether Formation: Coupling of the benzimidazole-azetidine intermediate with o-tolyloxy group using etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzimidazole or azetidine rings.
Reduction: Reduction of any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Signaling Pathways: Influencing cellular signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure with a p-tolyloxy group instead of o-tolyloxy.
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure with an m-tolyloxy group instead of o-tolyloxy.
Uniqueness
The unique combination of the benzimidazole, azetidine, and o-tolyloxy groups in 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone may confer distinct biological or chemical properties compared to its analogs. This uniqueness could be explored in terms of its binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-16-17(9-13)22-20(21-16)15-10-23(11-15)19(24)12-25-18-6-4-3-5-14(18)2/h3-9,15H,10-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEBFAXQZPFEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)COC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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